2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-Fluoro-3-methylphenol” is a compound with the CAS Number: 77772-72-6. It has a molecular weight of 126.13. It’s stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-methylphenol” is 1S/C7H7FO/c1-5-3-2-4-6 (9)7 (5)8/h2-4,9H,1H3 .Physical and Chemical Properties Analysis
“2-Fluoro-3-methylphenol” has a density of 1.3±0.1 g/cm3. It has a boiling point of 258.4±20.0 °C at 760 mmHg. The vapor pressure is 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.4±3.0 kJ/mol. The flash point is 110.0±21.8 °C .Scientific Research Applications
Synthesis of Derivatives and Complexes
The compound 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are synthesized through various chemical reactions. For instance, one derivative was prepared by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions, resulting in a molecule where the butyl group adopts an extended conformation and the dioxaborolane ring has a twisted conformation (Li & Wang, 2016). Other research described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, investigating their inhibitory activity against serine proteases (Spencer et al., 2002).
Crystallographic and Conformational Studies
Boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been studied extensively. Their structures were confirmed by spectroscopy, mass spectrometry, X-ray diffraction, and crystallographic analysis. These studies also involved conformational analyses and comparisons of molecular structures optimized by density functional theory (DFT) with crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Applications in Material Science and Biology
Synthesis of Novel Derivatives for Material Science
Several novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, showcasing their applications in material sciences. For example, these derivatives have been used in the synthesis of boron-containing resveratrol analogues and boron-capped polyenes, indicating potential applications in new materials for LCD technology and therapeutic interventions for neurodegenerative diseases (Das et al., 2015).
Biological Studies and Lipogenic Inhibition
In biological studies, a pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives was synthesized, demonstrating lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. These findings highlight the potential of these compounds in developing lipid-lowering drugs (Das et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure of the reaction, the presence of a suitable catalyst (typically palladium), and the pH of the reaction medium. The compound is generally stable under a wide range of conditions, contributing to its utility in Suzuki–Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-(2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYURBPLHZZUGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682223 | |
Record name | 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192548-08-5 | |
Record name | 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192548-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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